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Abstract

HTH-01-091 trifluoroacetate (TFA) is a potent and selective, ATP-competitive inhibitor of
Maternal Embryonic Leucine Zipper Kinase (MELK). With a half-maximal inhibitory
concentration (IC50) of 10.5 nM for MELK, it serves as a valuable chemical probe for studying
the biological functions of this kinase. HTH-01-091 also exhibits inhibitory activity against a
panel of other kinases, including PIM1/2/3, RIPK2, and DYRK3. This document provides a
detailed overview of the chemical structure, physicochemical properties, and biological
activities of HTH-01-091 TFA. It includes a summary of its inhibitory profile, effects on cancer
cell lines, and detailed experimental methodologies. Furthermore, key signaling pathways
affected by HTH-01-091 are illustrated to provide a deeper understanding of its mechanism of
action.

Chemical Structure and Properties

HTH-01-091 is a small molecule inhibitor with the chemical formula C26H28CI2N402 and a
molecular weight of 499.43 g/mol .[1] The "TFA" designation indicates that the compound is
supplied as a trifluoroacetate salt, which is common practice to improve the solubility and
stability of amine-containing compounds.

Table 1: Physicochemical Properties of HTH-01-091
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Property Value Reference
Molecular Formula C26H28CI2N402 [1]
Molecular Weight 499.43 [1]
CAS Number 2000209-42-5 [1]

White to light yellow solid
Appearance

powder
Solubility DMSO: =5 mg/mL (10.01 mM)  [2]

Powder: -20°C (3 years); In
Storage [1]
solvent: -80°C (6 months)

A two-dimensional representation of the HTH-01-091 chemical structure is provided below.

C26H28CI2N4O2

Click to download full resolution via product page

Caption: 2D chemical structure of HTH-01-091.

Biological Activity and Target Profile

HTH-01-091 is a potent inhibitor of MELK, a serine/threonine kinase implicated in various
cellular processes, including cell cycle progression, apoptosis, and stem cell renewal.[3][4] It is
a cell-permeable compound that acts in an ATP-competitive manner.[5][6] In addition to MELK,
HTH-01-091 inhibits a range of other kinases, as detailed in the table below.

Table 2: Kinase Inhibitory Profile of HTH-01-091
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Target Kinase IC50 (nM) Reference
MELK 10.5 [517]
DYRK4 41.8 [1]
PIM1 60.6 [1]
mTOR 632 [1]
CDK7 1230 [1]
PIM2 - [5]17]
PIM3 - [5](7]
RIPK2 - [517]
smMMLCK - [517]
CLK2 - [5107]

Note: IC50 values for PIM2, PIM3, RIPK2, smMLCK, and CLK2 were not explicitly found in the
search results, but these kinases are listed as targets of HTH-01-091.

In Vitro Efficacy in Breast Cancer Cell Lines

HTH-01-091 has demonstrated antiproliferative activity in a panel of breast cancer cell lines.[6]
The compound has been shown to be cell-permeable and cause the degradation of MELK
protein.[5]

Table 3: Antiproliferative Activity of HTH-01-091 in Breast Cancer Cell Lines
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Cell Line IC50 (pM) Reference
MDA-MB-468 4.00 [6]
BT-549 6.16 [6]
HCC70 8.80 [6]
ZR-75-1 >10 [6]
MCF7 8.75 [6]
T-47D 3.87 [6]

Signaling Pathways

HTH-01-091 exerts its biological effects by inhibiting key signaling pathways regulated by its
target kinases.

MELK Signaling Pathway

MELK is involved in multiple oncogenic signaling pathways, including the regulation of cell
cycle progression and apoptosis.[3][4] It can phosphorylate and activate the transcription factor
FOXML1, which in turn promotes the expression of mitotic regulators.[8][9] MELK has also been
shown to interact with and phosphorylate p53.[9]
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Caption: Inhibition of the MELK signaling pathway by HTH-01-091.

PIM1 Signaling Pathway

PIM1 is a serine/threonine kinase that plays a role in cell survival and proliferation by
phosphorylating various substrates, including the pro-apoptotic protein Bad.[10] PIML1 itself is
regulated by the JAK/STAT signaling pathway.[11][12]
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Caption: Inhibition of the PIM1 signaling pathway by HTH-01-091.

RIPK2 Signaling Pathway

Receptor-Interacting Protein Kinase 2 (RIPK2) is a key component of the NOD-like receptor
signaling pathway, which is involved in the innate immune response.[13][14][15] Activation of
RIPK2 leads to the activation of NF-kB and MAPK pathways, resulting in the production of pro-
inflammatory cytokines.[15][16]
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Caption: Inhibition of the RIPK2 signaling pathway by HTH-01-091.

Experimental Protocols
Western Blot Analysis

e Cell Line: MDA-MB-468 cells.

o Treatment: Cells are treated with HTH-01-091 at concentrations of 0, 0.1, 1.0, and 10 puM.
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Incubation Time: 1 hour.

Procedure: Following treatment, cell lysates are prepared and subjected to SDS-PAGE,
transferred to a membrane, and probed with antibodies specific for MELK and a loading
control (e.g., B-actin).

Expected Outcome: A dose-dependent reduction in MELK protein levels is expected in HTH-
01-091-treated cells compared to the vehicle control.

Cell Proliferation Assay

Cell Lines: MDA-MB-468, BT-549, HCC70, ZR-75-1, MCF7, and T-47D cells.

Treatment: Cells are treated with HTH-01-091 at concentrations ranging from 0.001 to 10
MM,

Incubation Time: 3 days.

Procedure: Cell viability is assessed using a standard method such as the MTT or CellTiter-
Glo assay. The absorbance or luminescence is measured, and the data is used to calculate
the IC50 value for each cell line.

Expected Outcome: HTH-01-091 is expected to inhibit cell proliferation in a dose-dependent
manner, allowing for the determination of IC50 values.[6]

Conclusion

HTH-01-091 TFA is a valuable research tool for investigating the roles of MELK and other

kinases in cellular processes and disease, particularly in the context of cancer. Its well-

characterized inhibitory profile and demonstrated in vitro activity provide a solid foundation for

further preclinical and potentially clinical investigations. The detailed methodologies and

pathway diagrams presented in this guide are intended to facilitate the design and

interpretation of future studies involving this potent multi-kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.invivochem.com/hth-01-091.html
https://www.benchchem.com/product/b12388138?utm_src=pdf-body
https://www.benchchem.com/product/b12388138?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. file.medchemexpress.eu [file.medchemexpress.eu]
2. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]

3. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle
Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]
5. medchemexpress.com [medchemexpress.com]

6. HTH-01-091 | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS#
2000209-42-5 | InvivoChem [invivochem.com]

7. medchemexpress.com [medchemexpress.com]

8. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in
Glioma and Other Cancers - PMC [pmc.ncbi.nim.nih.gov]

9. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC
[pmc.ncbi.nlm.nih.gov]

10. JCI - PIM-1-specific mAb suppresses human and mouse tumor growth by decreasing
PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

11. PIM1 - Wikipedia [en.wikipedia.org]

12. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC
[pmc.ncbi.nlm.nih.gov]

13. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a
comprehensive review [frontiersin.org]

14. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC
[pmc.ncbi.nlm.nih.gov]

15. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nim.nih.gov]

16. Current advances on RIPK2 and its inhibitors in pathological processes: a
comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [HTH-01-091 TFA: A Comprehensive Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388138#hth-01-091-tfa-structure-and-properties]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://file.medchemexpress.eu/batch_PDF/HY-122665/HTH-01-091-DataSheet-MedChemExpress.pdf
https://www.targetmol.com/compound/hth-01-091
https://pmc.ncbi.nlm.nih.gov/articles/PMC3856021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3856021/
https://www.researchgate.net/publication/274081374_MELK-A_conserved_kinase_Functions_signaling_cancer_and_controversy
https://www.medchemexpress.com/hth-01-091-tfa.html
https://www.invivochem.com/hth-01-091.html
https://www.invivochem.com/hth-01-091.html
https://www.medchemexpress.com/hth-01-091.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4048631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4048631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4385133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4385133/
https://www.jci.org/articles/view/33216
https://www.jci.org/articles/view/33216
https://en.wikipedia.org/wiki/PIM1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11449710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11449710/
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2025.1492807/full
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2025.1492807/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9474725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9474725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12095162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12095162/
https://www.benchchem.com/product/b12388138#hth-01-091-tfa-structure-and-properties
https://www.benchchem.com/product/b12388138#hth-01-091-tfa-structure-and-properties
https://www.benchchem.com/product/b12388138#hth-01-091-tfa-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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